2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 692732-72-2
VCID: VC8131861
InChI: InChI=1S/C18H14F3N3O3/c1-10(15(25)22-12-7-3-2-6-11(12)16(26)27)24-14-9-5-4-8-13(14)23-17(24)18(19,20)21/h2-10H,1H3,(H,22,25)(H,26,27)
SMILES: CC(C(=O)NC1=CC=CC=C1C(=O)O)N2C3=CC=CC=C3N=C2C(F)(F)F
Molecular Formula: C18H14F3N3O3
Molecular Weight: 377.3 g/mol

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid

CAS No.: 692732-72-2

Cat. No.: VC8131861

Molecular Formula: C18H14F3N3O3

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid - 692732-72-2

Specification

CAS No. 692732-72-2
Molecular Formula C18H14F3N3O3
Molecular Weight 377.3 g/mol
IUPAC Name 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoic acid
Standard InChI InChI=1S/C18H14F3N3O3/c1-10(15(25)22-12-7-3-2-6-11(12)16(26)27)24-14-9-5-4-8-13(14)23-17(24)18(19,20)21/h2-10H,1H3,(H,22,25)(H,26,27)
Standard InChI Key OONQDSOEIRYYQN-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=CC=C1C(=O)O)N2C3=CC=CC=C3N=C2C(F)(F)F
Canonical SMILES CC(C(=O)NC1=CC=CC=C1C(=O)O)N2C3=CC=CC=C3N=C2C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[[1-oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]benzoic acid . Its molecular formula, C18H14F3N3O3\text{C}_{18}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{3}, reflects the incorporation of 18 carbon atoms, 14 hydrogen atoms, three fluorine atoms, three nitrogen atoms, and three oxygen atoms . The trifluoromethyl group (-CF3\text{-CF}_3) at the 2-position of the benzimidazole ring enhances electronegativity and metabolic stability, while the benzoic acid moiety contributes to solubility and hydrogen-bonding capabilities .

Structural Depiction and Conformational Analysis

The compound’s 2D structure features a benzimidazole ring fused with a benzene moiety, substituted at the 1-position by a propanoyl group that connects to an anthranilic acid derivative (Figure 1). The 3D conformational analysis reveals a planar benzimidazole system with the trifluoromethyl group oriented perpendicular to the ring, minimizing steric hindrance . The carboxylic acid group at the ortho position of the benzene ring facilitates intermolecular interactions, critical for crystallinity and bioavailability .

Table 1: Key Structural Features

FeatureDescription
Core structureBenzimidazole fused with benzene
Substituents-CF₃ at benzimidazole 2-position; -COOH at benzene 2-position
Bridging groupPropanoyl-amino linker
Molecular symmetryLimited due to ortho-substitution on benzene

Synonyms and Database Identifiers

This compound is cataloged under multiple synonyms, including 2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanamido}benzoic acid and Benzoic acid, 2-[[1-oxo-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propyl]amino]- . Key identifiers include PubChem CID 4637242, ChEMBL ID CHEMBL1876995, and CAS Registry Number 692732-72-2 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Benzimidazole Formation: Condensation of 1,2-diaminobenzene with trifluoroacetic anhydride yields 2-(trifluoromethyl)-1H-benzimidazole .

  • Propanoylation: Reaction with propanoic acid derivatives introduces the propanoyl group at the 1-position of the benzimidazole .

  • Coupling with Anthranilic Acid: Amide bond formation between the propanoyl chloride and 2-aminobenzoic acid completes the structure .

Optimization Challenges

Key challenges include controlling regioselectivity during benzimidazole formation and minimizing racemization during amide coupling. Purification via column chromatography or recrystallization is often required to achieve >95% purity .

Physicochemical Properties

Predicted Physical Properties

  • Boiling Point: 564.5±50.0C564.5 \pm 50.0^\circ \text{C} (estimated via group contribution methods) .

  • Density: 1.44±0.1g/cm31.44 \pm 0.1 \, \text{g/cm}^3, indicative of a densely packed crystalline structure .

  • pKa: 3.29±0.103.29 \pm 0.10, reflecting the acidity of the carboxylic acid group .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<1mg/mL<1 \, \text{mg/mL}) due to its hydrophobic benzimidazole core . Stability studies suggest decomposition above 300C300^\circ \text{C}, with no significant hydrolysis under physiological pH .

Pharmacological and Industrial Applications

Material Science Applications

The trifluoromethyl group enhances thermal stability, making the compound a potential monomer for high-performance polymers. Its planar structure could also facilitate π-π stacking in organic semiconductors .

Future Research Directions

  • ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity.

  • Crystallography: X-ray diffraction studies to elucidate solid-state packing and polymorphic forms.

  • Structure-Activity Relationships (SAR): Modification of the propanoyl linker to optimize pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator